molecular formula C19H11BrF2N4O B4082170 6-Amino-3-(4-bromophenyl)-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(4-bromophenyl)-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B4082170
M. Wt: 429.2 g/mol
InChI Key: DWXJJGGIMRVGBK-UHFFFAOYSA-N
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Description

6-Amino-3-(4-bromophenyl)-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(4-bromophenyl)-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve:

    Starting Materials: 4-bromobenzaldehyde, 2,5-difluorobenzaldehyde, malononitrile, and hydrazine hydrate.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like ethanol or methanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(4-bromophenyl)-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Halogen substitution reactions, particularly involving the bromine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-bromophenyl)-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-(4-chlorophenyl)-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-3-(4-methylphenyl)-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

6-Amino-3-(4-bromophenyl)-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

6-amino-3-(4-bromophenyl)-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrF2N4O/c20-10-3-1-9(2-4-10)17-16-15(12-7-11(21)5-6-14(12)22)13(8-23)18(24)27-19(16)26-25-17/h1-7,15H,24H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXJJGGIMRVGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C(C(=C(OC3=NN2)N)C#N)C4=C(C=CC(=C4)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-3-(4-bromophenyl)-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-3-(4-bromophenyl)-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-3-(4-bromophenyl)-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-3-(4-bromophenyl)-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-3-(4-bromophenyl)-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-3-(4-bromophenyl)-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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